molecular formula C23H19N3O3S B11276421 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide

Cat. No.: B11276421
M. Wt: 417.5 g/mol
InChI Key: DDCLSRWMLVKSOC-UHFFFAOYSA-N
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Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE: is a complex organic compound that features a naphthalene core linked to a pyridazine ring via a phenyl group The presence of an ethanesulfonyl group on the pyridazine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonation reactions, often using ethanesulfonyl chloride in the presence of a base.

    Coupling with Phenyl Group: The phenyl group is then coupled to the pyridazine ring using cross-coupling reactions such as Suzuki or Heck coupling.

    Attachment to Naphthalene Core: Finally, the naphthalene-1-carboxamide moiety is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethanesulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(METHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE
  • N-{3-[6-(BENZENESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE

Uniqueness

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE: is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-14-13-21(25-26-22)17-9-5-10-18(15-17)24-23(27)20-12-6-8-16-7-3-4-11-19(16)20/h3-15H,2H2,1H3,(H,24,27)

InChI Key

DDCLSRWMLVKSOC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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